molecular formula C16H24N2O3S B7694770 2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide

2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide

Cat. No. B7694770
M. Wt: 324.4 g/mol
InChI Key: UJSOJWGMHFXPJR-UHFFFAOYSA-N
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Description

2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide, also known as CMS121, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. CMS121 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), which plays a crucial role in regulating the glutamatergic neurotransmission system in the brain.

Mechanism of Action

The metabotropic glutamate receptor subtype 5 (mGlu5) is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of mGlu5 by glutamate leads to the activation of intracellular signaling pathways that regulate the synaptic transmission, neuronal excitability, and synaptic plasticity. The positive allosteric modulation of mGlu5 by 2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide enhances the potency and efficacy of glutamate at the receptor, leading to the enhancement of the downstream signaling pathways. This results in the enhancement of synaptic plasticity, reduction of excitotoxicity, and improvement of cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. The positive modulation of mGlu5 by this compound enhances the long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission, which are crucial for learning and memory. Moreover, this compound has been found to reduce the excitotoxicity and oxidative stress in the brain, which are implicated in various neurological disorders. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, which may be mediated by the regulation of the HPA axis and the modulation of the serotonergic and noradrenergic systems.

Advantages and Limitations for Lab Experiments

2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for mGlu5, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its low solubility, which may limit its bioavailability and require the use of solubilizing agents. Moreover, the pharmacokinetics and pharmacodynamics of this compound are not well understood, which may limit its translational potential.

Future Directions

There are several future directions for the research on 2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide. One direction is to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and addiction. Another direction is to elucidate the pharmacokinetics and pharmacodynamics of this compound, which may improve its translational potential. Moreover, the development of more potent and selective mGlu5 PAMs may provide new insights into the role of mGlu5 in brain function and dysfunction.

Synthesis Methods

The synthesis of 2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide involves a multi-step process that starts with the reaction of 2-bromo-N-cyclohexylmethanesulfonamide with 2-pyridinemethanol in the presence of a palladium catalyst to form the intermediate compound. The intermediate compound is then treated with acetic anhydride to produce this compound. The yield of this compound is around 30%, and the compound can be purified by column chromatography.

Scientific Research Applications

2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and addiction. The positive modulation of mGlu5 by this compound has been shown to enhance the synaptic plasticity, reduce the excitotoxicity, and improve the cognitive function in animal models. Moreover, this compound has been found to have anxiolytic and antidepressant effects in preclinical studies, suggesting its potential as a novel treatment for mood disorders.

properties

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13-8-10-14(11-9-13)17-16(19)12-18(22(2,20)21)15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSOJWGMHFXPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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